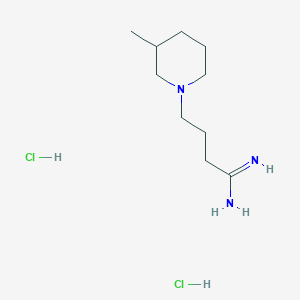![molecular formula C12H8ClN3 B1421022 4-氯-2-苯基吡唑并[1,5-a]嘧啶 CAS No. 1019164-34-1](/img/structure/B1421022.png)
4-氯-2-苯基吡唑并[1,5-a]嘧啶
描述
“4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” is an organic compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C12H8ClN3 . The compound is a white solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives was synthesized by one-step reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives and N-arylalkyl-2-chloroacetamide . Another study reported the synthesis of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine scaffold in a multigram scale in a cost-efficient manner .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” consists of a pyrazole ring bound to a phenyl group . The InChI code for the compound is 1S/C12H8ClN3/c13-12-11-8-10 (9-4-2-1-3-5-9)15-16 (11)7-6-14-12/h1-8H .
Physical And Chemical Properties Analysis
“4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” is a white solid with a melting point of 316–318 °C . Its molecular weight is 229.67 .
科学研究应用
杂环化合物的合成
4-氯-2-苯基吡唑并[1,5-a]嘧啶: 是合成各种杂环化合物的关键前体。 这些结构由于与腺嘌呤和鸟嘌呤等嘌呤碱基相似而具有重要意义,而嘌呤碱基是DNA和RNA的基础 。该化合物具有进一步功能化的能力,使其成为药物化学中宝贵的构建模块。
生物医学应用
吡唑并[1,5-a]嘧啶衍生物的生物医学应用非常广泛。由于其药理特性,它们已被探索用于治疗各种疾病的潜力。 这包括作为激酶抑制剂,这对癌症治疗的发展至关重要 .
抗肿瘤活性
基于分子对接模拟,已设计了4-氯-2-苯基吡唑并[1,5-a]嘧啶的衍生物作为抗肿瘤剂。 这些化合物已针对不同的癌细胞系进行了测试,显示出作为潜在癌症治疗剂的有希望的结果 .
农业化学品
4-氯-2-苯基吡唑并[1,5-a]嘧啶的一些衍生物为开发抗真菌农用化学品提供了巨大的机会。 它们的优化可以导致对植物病害的有效治疗,从而有助于农业的可持续性 .
安全和危害
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s synthesized via palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details are currently unavailable .
Result of Action
Similar compounds have shown inhibitory activity in certain assays .
生化分析
Biochemical Properties
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the compound’s interaction with kinases can inhibit their activity, thereby affecting phosphorylation-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and function, as well as its overall impact on cellular processes. For example, the compound may undergo oxidation or reduction reactions, resulting in the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also influence its overall effects on the organism .
Subcellular Localization
The subcellular localization of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with cytoplasmic proteins and affect signaling pathways .
属性
IUPAC Name |
4-chloro-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCBQSBWDNAFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019164-34-1 | |
| Record name | 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)




![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)